2-(3-bromophenyl)cyclobutan-1-one
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Overview
Description
2-(3-Bromophenyl)cyclobutan-1-one is an organic compound with the molecular formula C10H9BrO It features a cyclobutanone ring substituted with a bromophenyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-bromophenyl)cyclobutan-1-one typically involves the following steps:
Bromination of Benzene: The initial step involves the bromination of benzene to form bromobenzene. This reaction is usually carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Formation of 3-Bromophenylacetic Acid: Bromobenzene undergoes a Friedel-Crafts acylation reaction with chloroacetyl chloride (ClCH2COCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to form 3-bromophenylacetic acid.
Cyclization: The 3-bromophenylacetic acid is then subjected to cyclization using a strong base such as sodium hydride (NaH) to form this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed:
Oxidation: Formation of 3-bromobenzoic acid.
Reduction: Formation of 2-(3-bromophenyl)cyclobutan-1-ol.
Substitution: Formation of 3-methoxyphenylcyclobutan-1-one.
Scientific Research Applications
2-(3-Bromophenyl)cyclobutan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(3-bromophenyl)cyclobutan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom in the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2-(4-Bromophenyl)cyclobutan-1-one: Similar structure but with the bromine atom at the para position.
2-(2-Bromophenyl)cyclobutan-1-one: Bromine atom at the ortho position.
2-Phenylcyclobutan-1-one: Lacks the bromine substitution.
Uniqueness: 2-(3-Bromophenyl)cyclobutan-1-one is unique due to the bromine substitution at the meta position, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to different chemical and biological properties compared to its ortho and para counterparts.
Properties
CAS No. |
1261038-33-8 |
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Molecular Formula |
C10H9BrO |
Molecular Weight |
225.1 |
Purity |
95 |
Origin of Product |
United States |
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